The compound is classified under oxalamides, which are derivatives of oxalic acid where the acid hydrogens are replaced by amines. It has garnered attention in scientific literature due to its structural complexity and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 389.496 g/mol .
The synthesis of N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves several key steps:
The molecular structure of N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can be represented using various structural formulas:
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)
RBUQVKSTIPUXOF-UHFFFAOYSA-N
This compound features a cyclohexyl group, a morpholinoethyl side chain, and a methoxyphenyl group attached to an oxalamide backbone, which contributes to its biological activity .
N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can participate in various chemical reactions:
The mechanism of action for N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with biological macromolecules such as enzymes and receptors. These interactions may modulate various biological pathways, contributing to its potential therapeutic effects. The specific pathways affected depend on the context in which this compound is utilized .
N1-cyclohexyl-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has several significant applications in scientific research:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3